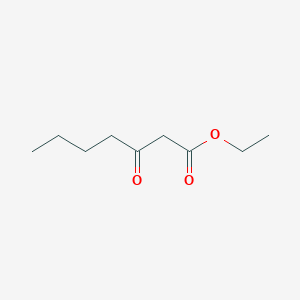

Ethyl 3-oxoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRVECBFDMVBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339832 | |

| Record name | Ethyl 3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7737-62-4 | |

| Record name | Heptanoic acid, 3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7737-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-oxoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxoheptanoate, a β-keto ester, is a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and flavor industries.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound. It includes detailed experimental protocols, comparative data on reaction conditions and yields, and thorough characterization information. The guide is intended to serve as a practical resource for chemists in research and development, enabling the efficient and reproducible synthesis of this key building block.

Introduction

This compound (also known as ethyl 3-ketoheptanoate) is a colorless to pale yellow liquid with the molecular formula C₉H₁₆O₃.[1][2] Its structure, featuring both a ketone and an ester functional group, makes it a versatile precursor for the synthesis of more complex molecules. The reactivity of the active methylene (B1212753) group and the carbonyl functionalities allows for a variety of chemical transformations, including alkylation, acylation, and condensation reactions. This guide will focus on the most common and effective methods for its laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7737-62-4 | [1] |

| Molecular Formula | C₉H₁₆O₃ | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 110 - 112 °C / 15 mmHg | [1] |

| Density | 0.970 g/cm³ | [1] |

| Refractive Index | 1.430 | [1] |

| Purity | ≥ 95% (GC) | [1] |

Synthesis Pathways

Several synthetic routes have been established for the preparation of this compound. The most prominent methods include the Claisen condensation of esters, the acylation of ketone enolates, and the acylation of ethyl acetoacetate (B1235776) derivatives.

Synthesis from 2-Hexanone (B1666271) and Ethyl Carbonate

This method involves the acylation of the enolate of 2-hexanone with ethyl carbonate. The reaction is typically mediated by a strong base such as sodium hydride.

Caption: Synthesis of this compound from 2-Hexanone.

Crossed Claisen Condensation

A crossed Claisen condensation between ethyl butyrate (B1204436) and ethyl acetate (B1210297) is a viable, though potentially lower-yielding, pathway. To favor the desired product, the reaction requires careful control of conditions to minimize self-condensation of the starting esters. Typically, the less sterically hindered and more acidic ester (ethyl acetate) is deprotonated to form the enolate, which then attacks the more sterically hindered ester (ethyl butyrate).

Caption: Crossed Claisen Condensation Pathway.

Experimental Protocols

Protocol 1: Synthesis from 2-Hexanone and Ethyl Carbonate

This protocol is adapted from a known procedure for the synthesis of this compound.[3]

Materials:

-

2-Hexanone (30 g)

-

Ethyl carbonate (70.8 g)

-

Sodium hydride (50% in oil, 27.3 g, washed with heptane)

-

Diethyl ether (300 ml total)

-

Ethanol (B145695) (12 ml)

-

Acetic acid (36 ml)

-

Saturated sodium bicarbonate solution (12 ml)

-

Water

Procedure:

-

To a suspension of sodium hydride (previously washed with heptane) in 250 ml of diethyl ether, a solution of ethyl carbonate in 50 ml of diethyl ether is added. The mixture is stirred for 10 minutes.

-

2-Hexanone is added dropwise over 30 minutes, and the resulting mixture is refluxed for 2 hours.

-

A solution of ethanol in diethyl ether (12 ml in 35 ml) is added, and the mixture is stirred for 16 hours at ambient temperature.

-

The reaction mixture is cooled to 0°C, and a solution of acetic acid in 300 ml of water is added, followed by the addition of a saturated sodium bicarbonate solution to adjust the pH to 7.

-

The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried, and the solvent is evaporated.

-

The crude product is purified by distillation at 70°C under a reduced pressure of 7 mbar to yield 32.5 g of this compound.

Yield: Based on the starting amount of 2-hexanone, the theoretical yield is approximately 51.6 g. The reported yield of 32.5 g corresponds to an actual yield of approximately 63%.

Quantitative Data Summary

Table 2: Comparison of Synthesis Pathways

| Synthesis Pathway | Starting Materials | Key Reagents | Solvent | Reaction Time | Reported Yield | Reference |

| Acylation of Ketone Enolate | 2-Hexanone, Ethyl carbonate | Sodium hydride | Diethyl ether | ~18 hours | ~63% | [3] |

| Crossed Claisen Condensation | Ethyl butyrate, Ethyl acetate | Sodium ethoxide | Ethanol | Not specified | Variable, prone to side products | Theoretical |

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

δ 0.9 (t, 3H): Methyl protons of the butyl group.

-

δ 1.25 (t, 3H): Methyl protons of the ethyl ester group.

-

δ 1.3-1.6 (m, 4H): Methylene protons of the butyl group.

-

δ 2.5 (t, 2H): Methylene protons adjacent to the ketone.

-

δ 3.4 (s, 2H): Methylene protons between the carbonyl groups.

-

δ 4.2 (q, 2H): Methylene protons of the ethyl ester group.

¹³C NMR (Predicted):

-

δ 13.9: Methyl carbon of the butyl group.

-

δ 14.1: Methyl carbon of the ethyl ester group.

-

δ 22.3, 25.8: Methylene carbons of the butyl group.

-

δ 43.1: Methylene carbon adjacent to the ketone.

-

δ 49.5: Methylene carbon between the carbonyls.

-

δ 61.4: Methylene carbon of the ethyl ester group.

-

δ 167.4: Ester carbonyl carbon.

-

δ 202.9: Ketone carbonyl carbon.

Infrared (IR) Spectroscopy (Predicted):

-

~2960 cm⁻¹: C-H stretching (alkane).

-

~1745 cm⁻¹: C=O stretching (ester).

-

~1715 cm⁻¹: C=O stretching (ketone).

-

~1150 cm⁻¹: C-O stretching (ester).

Experimental Workflow Diagram

Caption: General Experimental Workflow for Synthesis and Characterization.

Conclusion

This technical guide has outlined the key synthetic methodologies for the preparation of this compound. The acylation of 2-hexanone provides a reliable and well-documented route with a good yield. While the crossed Claisen condensation represents a more classical approach, it presents challenges in controlling selectivity. The provided experimental protocol and comparative data offer a solid foundation for researchers to undertake the synthesis and further explore the utility of this versatile β-keto ester in their respective fields of drug discovery and development. Future work should focus on obtaining and publishing experimental spectroscopic data to further aid in the characterization of this compound.

References

Ethyl 3-oxoheptanoate chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of ethyl 3-oxoheptanoate for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, also known as ethyl 3-oxoenanthate, is a keto-ester with the molecular formula C9H16O3.[1][2] Its structure features a heptanoyl chain with a ketone at the third carbon and an ethyl ester group.

Canonical SMILES: CCCCC(=O)CC(=O)OCC[3]

InChI: InChI=1S/C9H16O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3-7H2,1-2H3[3][4]

InChIKey: UKRVECBFDMVBPU-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H16O3 | [1][2] |

| Molecular Weight | 172.22 g/mol | [2] |

| CAS Number | 7737-62-4 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 0.970 g/cm³ at 20 °C | [2][5] |

| Boiling Point | 110-112 °C at 15 mmHg | [2] |

| Refractive Index | 1.430 | [2][5] |

| Flash Point | 86 °C | |

| Purity | >95.0% (GC) | [2] |

Experimental Protocols

A common method for the synthesis of this compound involves the acylation of an enolate. A representative procedure is detailed below.[6]

Materials:

-

Sodium hydride (50% in oil)

-

Heptane

-

Ether

-

Ethyl carbonate

-

Hexanone

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Water

Procedure:

-

A suspension of 27.3 g of sodium hydride (previously washed with heptane) in 250 ml of ether is prepared.

-

A solution of 70.8 g of ethyl carbonate in 50 ml of ether is added to the suspension, and the mixture is stirred for 10 minutes.

-

30 g of hexanone is added over 30 minutes.

-

The mixture is refluxed for 2 hours.

-

A solution of 12 ml of ethanol in 35 ml of ether is added, and the mixture is stirred for 16 hours at ambient temperature.

-

The mixture is cooled to 0°C.

-

A solution of 36 ml of acetic acid in 300 ml of water is added, followed by 12 ml of a saturated sodium bicarbonate solution to adjust the pH to 7.

-

The product is extracted with ether.

-

The ether extracts are washed with water, dried, and evaporated to dryness.

-

The crude product is distilled at 70°C under a reduced pressure of 7 mbar to yield the purified this compound.

The structure and purity of this compound are typically confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.[7][8]

-

¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbons and their chemical environments.[7][8]

-

Sample Preparation: A dilute solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.[7]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O stretches of the ketone and ester groups.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[7] For analysis, a dilute solution of the sample in a volatile organic solvent is typically injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).[7]

Safety and Handling

This compound is a combustible liquid.[9]

Precautionary Measures: [9]

-

Keep away from flames and hot surfaces.

-

Store in a cool, dark, and well-ventilated place.

-

Keep the container tightly closed.

-

Wear protective gloves and eye/face protection during handling.

-

Use in a well-ventilated area.

First Aid: [9]

-

Inhalation: Move the victim to fresh air.

-

Skin Contact: Rinse the affected area with water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth and seek medical advice.

Applications in Research and Development

This compound is a versatile building block in organic synthesis.[2] It serves as an intermediate in the preparation of various chemical products.[2] Its applications include:

-

Flavor and Fragrance Industry: Due to its fruity aroma, it is used as a flavoring agent.[2]

-

Pharmaceutical Synthesis: It is an intermediate in the synthesis of pharmaceutical compounds.[2]

-

Biochemical Research: It is used as a biochemical reagent in studies related to metabolic pathways and enzyme activity.[2][9][10]

References

- 1. This compound | C9H16O3 | CID 559036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. labproinc.com [labproinc.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | CAS#:7737-62-4 | Chemsrc [chemsrc.com]

- 10. This compound (Ethyl 3-oxoenanthate) | Biochemical Assay Reagent | MedChemExpress [medchemexpress.eu]

An In-depth Technical Guide to Ethyl 3-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-oxoheptanoate, a versatile β-keto ester with significant applications in organic synthesis, particularly in the pharmaceutical, flavor, and fragrance industries. This document details its chemical synonyms, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and its application in the formation of heterocyclic compounds.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

| Synonym | Source |

| Ethyl 3-oxoenanthate | [1][2] |

| 3-Oxoheptanoic acid ethyl ester | [1][2] |

| 3-Ketoheptanoic acid ethyl ester | [1][2] |

| 3-Oxoenanthic acid ethyl ester | [1][2] |

| Ethyl propylacetoacetate | [3] |

Table 1.1: Common Synonyms for this compound.

| Identifier | Value |

| CAS Number | 7737-62-4 |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| InChIKey | UKRVECBFDMVBPU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=O)CC(=O)OCC |

Table 1.2: Key Chemical Identifiers.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 110 - 112 °C at 15 mmHg | [1] |

| Density | 0.970 g/cm³ | [1] |

| Refractive Index | 1.430 | [1] |

| Purity (by GC) | ≥ 95% | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Table 2.1: Physicochemical Data for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen condensation reaction. Below is a detailed experimental protocol based on established methods.[3][4]

The Claisen condensation involves the base-catalyzed reaction between an ester and a ketone to form a β-keto ester. In this synthesis, 2-hexanone (B1666271) is reacted with ethyl carbonate in the presence of a strong base like sodium hydride.

Materials:

-

2-Hexanone

-

Ethyl carbonate

-

Sodium hydride (50% dispersion in oil)

-

Heptane (for washing)

-

Anhydrous diethyl ether

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Water

Procedure:

-

Preparation of the Base: In a suitable reaction vessel, suspend 27.3 g of sodium hydride (50% in oil), previously washed with heptane, in 250 ml of anhydrous diethyl ether.

-

Addition of Carbonate: To the stirred suspension, add a solution of 70.8 g of ethyl carbonate in 50 ml of diethyl ether. Stir the mixture for 10 minutes.

-

Addition of Ketone: Add 30 g of 2-hexanone dropwise over 30 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Quenching: Add a solution of 12 ml of ethanol in 35 ml of diethyl ether and stir the mixture for 16 hours at ambient temperature.

-

Work-up:

-

Cool the reaction mixture to 0°C.

-

Carefully add a solution of 36 ml of acetic acid in 300 ml of water.

-

Add 12 ml of a saturated sodium bicarbonate solution to adjust the pH to 7.

-

-

Extraction and Purification:

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the solvent under reduced pressure.

-

Distill the crude product at 70°C under a reduced pressure of 7 mbar to obtain pure this compound.[3]

-

References

Ethyl 3-oxoheptanoate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-oxoheptanoate, a versatile keto-ester with applications in various fields of chemical synthesis. This document consolidates its chemical properties, a detailed synthetic protocol, and its known applications to serve as a foundational resource for professionals in research and development.

Core Compound Properties

This compound is a valuable building block in organic synthesis.[1] Its fundamental properties are summarized below, providing critical data for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| CAS Number | 7737-62-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₆O₃ | [1][2][3][4] |

| Molecular Weight | 172.22 g/mol | [1][2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][3][4] |

| Purity | ≥ 95% (GC) | [1][3][4] |

| Density | 0.970 g/mL | [1] |

| Boiling Point | 110 - 112 °C at 15 mmHg | [1] |

| Refractive Index | 1.430 | [1] |

| InChI Key | UKRVECBFDMVBPU-UHFFFAOYSA-N | [4] |

| SMILES | CCCCC(=O)CC(=O)OCC | [4] |

Synonyms: Ethyl 3-oxoenanthate, 3-Oxoheptanoic acid ethyl ester, 3-Ketoheptanoic acid ethyl ester, 3-Oxoenanthic acid ethyl ester.[1][4]

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of an enolate. The following protocol provides a general methodology for its preparation.[6]

Experimental Protocol:

Materials:

-

Sodium hydride (50% in oil)

-

Heptane

-

Ether

-

Ethyl carbonate

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Water

Procedure:

-

A suspension of 27.3 g of sodium hydride (previously washed with heptane) in 250 ml of ether is prepared.

-

A solution of 70.8 g of ethyl carbonate in 50 ml of ether is added to the suspension, and the mixture is stirred for 10 minutes.[6]

-

30 g of 2-hexanone is added over a period of 30 minutes.

-

The reaction mixture is refluxed for 2 hours.[6]

-

A mixture of 35 ml of ether and 12 ml of ethanol is added, and the resulting mixture is stirred for 16 hours at ambient temperature.[6]

-

After cooling to 0°C, a solution of 36 ml of acetic acid in 300 ml of water is added, followed by 12 ml of a saturated sodium bicarbonate solution to adjust the pH to 7.[6]

-

The product is extracted with ether.

-

The combined ether extracts are washed with water, dried, and the solvent is evaporated.

-

The crude product is purified by distillation at 70°C under a reduced pressure of 7 mbar to yield 32.5 g of this compound.[6]

Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Research and Industry

This compound is a versatile intermediate with several applications:

-

Flavor and Fragrance Industry: This compound is recognized for its fruity aroma and is utilized as a flavoring agent in food products and beverages.[1]

-

Organic Synthesis: Its unique structure makes it an effective building block for the formation of more complex molecules.[1] It participates in various chemical reactions, such as condensations and acylations.

-

Pharmaceutical and Agrochemical Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Researchers leverage its reactivity to enhance the efficiency of synthetic pathways for bioactive compounds.[1]

-

Biochemical Research: This compound is used in biochemical studies to investigate metabolic pathways and enzyme activities.[1][7][8]

-

Specialty Chemicals and Polymers: It is also employed in the development of specialty chemicals and in the production of specialty polymers.[1]

While this compound is a valuable precursor, it is important to note that detailed protocols and applications in drug development are more extensively documented for structurally related compounds, such as fluorinated analogs.[9][10][11][12][13][14] The methodologies and strategic considerations for these related molecules can often provide valuable insights for the utilization of this compound in novel synthetic designs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | CAS#:7737-62-4 | Chemsrc [chemsrc.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxoheptanoate

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 3-oxoheptanoate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies.

Physical Properties of this compound

This compound is a versatile biochemical reagent used in life science research and as a building block in organic synthesis.[1][2] Its physical characteristics are crucial for its application and handling in a laboratory setting.

Table 1: Summary of Physical Properties

| Physical Property | Value | Notes |

| Boiling Point | 110 - 112 °C | at 15 mmHg[2] |

| 219.3 ± 8.0 °C | at 760 mmHg[1] | |

| Density | 0.970 g/cm³ | [2][3] |

| 1.0 ± 0.1 g/cm³ | [1] | |

| Molecular Formula | C₉H₁₆O₃ | [2][4] |

| Molecular Weight | 172.22 g/mol | [2][4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Refractive Index | 1.430 | [2] |

Experimental Protocols for Determining Physical Properties

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental procedures for measuring the boiling point and density of a liquid compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] This property is a key indicator of a substance's purity.

2.1.1. Micro-Boiling Point Method (for small sample volumes)

This method is suitable when only a small amount of the substance is available.[5]

Protocol:

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.[5]

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the sealed end pointing upwards.[6]

-

Apparatus Setup:

-

Heating:

-

Observation and Measurement:

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[7][8]

-

At this point, remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid.[7][8]

-

2.1.2. Simple Distillation Method (for larger sample volumes)

For larger quantities of a substance, a simple distillation setup can be used to determine the boiling point.[8][9]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Sample and Boiling Chips: Place a sufficient volume of the liquid (at least 5 mL) into the distilling flask along with a few boiling chips to ensure smooth boiling.[9]

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Heating: Heat the distilling flask gently.

-

Measurement: As the liquid boils, the vapor will rise and pass into the condenser. The temperature will stabilize at the boiling point of the liquid. Record this stable temperature as the boiling point.[5]

Density is a fundamental physical property defined as the mass of a substance per unit volume (ρ = m/V).[10]

Protocol:

-

Mass Measurement of Empty Container:

-

Take a clean and dry graduated cylinder or pycnometer (specific gravity bottle).

-

Using an analytical balance, accurately measure and record the mass of the empty container.[11]

-

-

Volume Measurement of Liquid:

-

Mass Measurement of Container with Liquid:

-

Weigh the container with the liquid and record the total mass.[12]

-

-

Calculation:

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Micro-Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. This compound | CAS#:7737-62-4 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. scbt.com [scbt.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. embibe.com [embibe.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. homesciencetools.com [homesciencetools.com]

Spectroscopic Profile of Ethyl 3-Oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxoheptanoate, a key intermediate in various synthetic pathways. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data, experimental protocols, and a logical workflow for spectral acquisition and analysis.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.19 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~3.41 | Singlet (s) | 2H | -C(=O)CH₂C(=O)- |

| ~2.54 | Triplet (t) | 2H | -C(=O)CH₂CH₂- |

| ~1.60 | Sextet | 2H | -CH₂CH₂CH₃ |

| ~1.29 - 1.38 | Multiplet (m) | 2H | -CH₂CH₂CH₃ |

| ~1.28 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~0.91 | Triplet (t) | 3H | -CH₂CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~202.8 | C=O (Ketone) |

| ~167.3 | C=O (Ester) |

| ~61.4 | -OCH₂CH₃ |

| ~49.5 | -C(=O)CH₂C(=O)- |

| ~42.9 | -C(=O)CH₂CH₂- |

| ~25.6 | -CH₂CH₂CH₃ |

| ~22.2 | -CH₂CH₂CH₃ |

| ~14.1 | -OCH₂CH₃ |

| ~13.8 | -CH₂CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

| ~1250-1030 | Strong | C-O stretch (ester) |

Sample preparation: Neat liquid, thin film.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for β-keto esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, thereby maximizing spectral resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, the spectrum can be conveniently acquired as a thin film.

-

Place a small drop of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Setup and Data Acquisition:

-

Ensure the spectrometer's sample chamber is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Perform a background scan with the empty salt plates in the beam path. This will be subtracted from the sample spectrum.

-

Place the prepared salt plates with the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the general concept of keto-enol tautomerism, which is relevant for β-keto esters.

Caption: Workflow for Spectroscopic Analysis.

Caption: Keto-Enol Tautomerism of a β-Keto Ester.

The Differentiated Reactivity of Carbonyl Centers in Ethyl 3-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxoheptanoate, a prominent β-keto ester, serves as a versatile synthon in the development of complex molecular architectures, particularly within the pharmaceutical industry. Its synthetic utility is largely dictated by the differential reactivity of its two carbonyl functionalities—the ketone at the C3 position and the ester at the C1 position. This technical guide provides an in-depth analysis of the electronic and steric factors governing this reactivity, supported by quantitative data from analogous systems, detailed experimental protocols for selective transformations, and visual aids to elucidate key concepts.

Comparative Reactivity of the Keto and Ester Groups

The ketone carbonyl in this compound is inherently more reactive towards nucleophiles than the ester carbonyl. This difference arises from a combination of electronic and steric effects. Electronically, the ester group possesses a lone pair of electrons on the oxygen atom adjacent to the carbonyl, which can be delocalized through resonance, thereby reducing the electrophilicity of the carbonyl carbon. Ketones lack this resonance stabilization, rendering their carbonyl carbon more electron-deficient and susceptible to nucleophilic attack.[1][2][3][4][5] Sterically, the single alkyl substituent on an aldehyde offers less hindrance to an incoming nucleophile compared to the two alkyl groups on a ketone.[2][4]

The reactivity of this compound is further influenced by the acidity of its α-protons. The methylene (B1212753) protons located between the two carbonyl groups (at the C2 position) are significantly more acidic than those adjacent to a single ketone or ester. This increased acidity facilitates the formation of a stabilized enolate, a key intermediate in many synthetic transformations.

Table 1: Comparative Physicochemical Properties Influencing Reactivity (Data for Ethyl Acetoacetate as a proxy)

| Property | Keto Group (C3) | Ester Group (C1) | Methylene Protons (C2) | Methyl Protons (C4) |

| Electrophilicity of Carbonyl Carbon | Higher | Lower (due to resonance) | - | - |

| Approximate pKa of adjacent α-protons | ~19-21 | ~23-25 | ~11 | ~19-21 |

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration. In many organic solvents, the enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the keto carbonyl. Spectroscopic methods like NMR can be employed to determine the relative proportions of the keto and enol forms in different environments.[6]

Caption: Equilibrium between the keto and enol tautomers of this compound.

Experimental Protocols for Selective Reactions

The differential reactivity of the functional groups in this compound allows for a range of selective chemical transformations.

Selective Reduction of the Keto Group

The more electrophilic keto group can be selectively reduced in the presence of the ester group using certain reducing agents or biocatalysts.

Protocol: Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae) [7]

-

Yeast Suspension Preparation: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose (B13894) in 200 mL of warm tap water (30-35 °C). To this solution, add 10 g of dry baker's yeast.

-

Yeast Activation: Gently stir the suspension for approximately 30 minutes at room temperature to activate the yeast.

-

Substrate Addition: Add 1 g of this compound to the activated yeast suspension.

-

Reaction: Stopper the flask with a cotton plug to allow for carbon dioxide release and stir the mixture at room temperature (25-30 °C) for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, add approximately 20 g of diatomaceous earth (e.g., Celite®) to the reaction mixture and stir for 10 minutes.

-

Filtration: Filter the mixture through a pad of diatomaceous earth to remove the yeast cells. Wash the filter cake with 50 mL of water.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-hydroxyheptanoate.

-

Purification: If necessary, the crude product can be purified by column chromatography.

Caption: Experimental workflow for the selective reduction of the keto group.

Selective Reactions at the Ester Group

The ester can be selectively hydrolyzed under basic conditions, leaving the keto group intact.

Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water.

-

Base Addition: Add lithium hydroxide (B78521) monohydrate (LiOH·H₂O, 1.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, remove the THF in vacuo.

-

Acidification: Acidify the remaining aqueous solution to pH 3 with 1M HCl.

-

Extraction: Extract the product, 3-oxoheptanoic acid, with ethyl acetate (3 x 10 volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

The ethyl ester can be converted to other esters via transesterification, often catalyzed by acids, bases, or enzymes.

Protocol: Lipase-Catalyzed Transesterification [1]

-

Reaction Mixture: In a suitable vessel, dissolve the alcohol to be transesterified in this compound.

-

Catalyst Addition: Add a polymer-supported lipase (B570770) (e.g., Candida antarctica lipase B, CALB).

-

Reaction Conditions: Conduct the reaction under reduced pressure to remove the ethanol (B145695) byproduct and drive the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by GC or TLC.

-

Work-up: Upon completion, the solid-supported enzyme can be filtered off and the product purified.

Reactions Involving the Acidic α-Protons: Enolate Alkylation

The high acidity of the C2 protons allows for easy formation of an enolate, which can then be alkylated.

Protocol: Enolate Formation and Alkylation

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Cool the solution to 0 °C.

-

Substrate Addition: Add this compound (1 equivalent) dropwise to the cooled ethoxide solution. Stir for 1 hour at 0 °C to ensure complete enolate formation.

-

Alkylation: Add an alkyl halide (e.g., methyl iodide, 1.1 equivalents) dropwise to the enolate solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the product with diethyl ether.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Caption: Summary of the primary reaction pathways for this compound.

Conclusion

The distinct reactivity of the keto and ester functionalities, coupled with the acidity of the α-protons, makes this compound a valuable and versatile building block in organic synthesis. A thorough understanding of the underlying principles governing these reactivities enables chemists to design and execute highly selective transformations, paving the way for the efficient synthesis of complex target molecules with applications in drug discovery and development. The provided protocols offer a practical starting point for the selective manipulation of this important synthon.

References

- 1. This compound | CAS#:7737-62-4 | Chemsrc [chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. organic chemistry - Rationalising the order of reactivity of carbonyl compounds towards nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Why is a ketone more reactive/electrophilic than an ester? | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 3-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 3-oxoheptanoate as a versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for researchers in drug discovery and medicinal chemistry.

Introduction

This compound, a β-ketoester, is a valuable building block in organic synthesis due to its reactive 1,3-dicarbonyl moiety. This functionality allows for its participation in a range of cyclocondensation reactions to form diverse heterocyclic scaffolds. These scaffolds, including pyrimidines, pyridines, and pyrazoles, are prevalent in numerous pharmaceuticals and biologically active compounds. The butyl side chain of this compound offers a lipophilic handle that can be strategically utilized in the design of novel drug candidates to modulate their physicochemical properties and biological activity.

Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to dihydropyrimidinones (DHPMs).[1][2] These compounds are known for a wide range of pharmacological activities, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[3] By employing this compound, novel DHPMs with a butyl substituent at the 6-position can be synthesized.

Experimental Protocol: Synthesis of Ethyl 4-aryl-6-butyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Urea (B33335) (1.5 eq)

-

Catalytic amount of acid (e.g., HCl, p-toluenesulfonic acid)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

-

Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

-

Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Upon completion of the reaction (typically after 2-4 hours), allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.

Quantitative Data Summary (Representative)

| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | HCl | Ethanol | 3 | 85 |

| 4-Chlorobenzaldehyde | p-TSA | Acetonitrile | 4 | 88 |

| 4-Methoxybenzaldehyde | Yb(OTf)₃ | THF | 2.5 | 92 |

Note: The data presented are representative and may vary based on the specific aldehyde and reaction conditions used.

Biginelli Reaction Workflow```dot

Caption: Workflow for the Hantzsch synthesis of dihydropyridines.

Synthesis of Pyrazoles via the Knorr Pyrazole (B372694) Synthesis

The Knorr pyrazole synthesis is a classical and highly versatile method for constructing the pyrazole ring system through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. [5][6]Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Experimental Protocol: Synthesis of Ethyl 5-butyl-1H-pyrazole-3-carboxylate Derivatives

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (B1144303) or substituted hydrazine (1.0 eq)

-

Ethanol or acetic acid

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent like ethanol or glacial acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine (1.0 eq) to the solution. The reaction can be exothermic, so addition may need to be controlled.

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the hydrazine. The reaction progress can be monitored by TLC.

-

Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired pyrazole.

Quantitative Data Summary (Representative)

| Hydrazine Derivative | Solvent | Temperature | Reaction Time (h) | Yield (%) |

| Hydrazine hydrate | Ethanol | Reflux | 2 | 90 |

| Phenylhydrazine | Acetic Acid | Room Temp. | 3 | 85 |

| 4-Nitrophenylhydrazine | Ethanol | Reflux | 2.5 | 88 |

Note: The data presented are representative and may vary based on the specific hydrazine and reaction conditions used.

Knorr Pyrazole Synthesis Workflow

Caption: Workflow for the Knorr synthesis of pyrazoles.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a variety of important heterocyclic compounds. The Biginelli, Hantzsch, and Knorr reactions provide reliable and efficient routes to dihydropyrimidines, dihydropyridines, and pyrazoles, respectively. The protocols and data provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic molecules for drug discovery and development. The presence of the butyl group in the final products may confer desirable lipophilic properties, warranting further investigation into their biological activities.

References

Ethyl 3-Oxoheptanoate: A Versatile Precursor in the Synthesis of Chiral Pharmaceutical Building Blocks

Application Note AP-CHEM-2025-001

Introduction

Ethyl 3-oxoheptanoate is a valuable and versatile β-keto ester that serves as a fundamental building block in the synthesis of complex organic molecules.[1] Its inherent reactivity at multiple sites allows for a wide range of chemical transformations, making it an attractive starting material for the construction of key intermediates in pharmaceutical development.[1] This document outlines the application of this compound as a precursor in the synthesis of chiral amino alcohols, a critical pharmacophore present in numerous therapeutic agents. The protocols provided herein describe a representative synthetic pathway involving asymmetric reduction and subsequent amination to yield a valuable chiral intermediate.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the starting material is crucial for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 110 - 112 °C / 15 mmHg | [1] |

| Density | 0.970 g/cm³ | [1] |

| Refractive Index | 1.430 | [1] |

| CAS Number | 7737-62-4 | [1] |

Application in Pharmaceutical Synthesis: Synthesis of a Chiral Amino Alcohol Intermediate

The following sections detail a synthetic workflow for the transformation of this compound into a chiral (3S,4R)-4-amino-3-hydroxyheptanoic acid derivative, a key intermediate for various bioactive molecules. This multi-step synthesis highlights the utility of this compound in establishing stereocenters, which is of paramount importance in modern drug design.

Logical Workflow for Synthesis

The overall synthetic strategy involves three key transformations:

-

Asymmetric Reduction: Stereoselective reduction of the ketone functionality to introduce the first chiral center.

-

Reductive Amination: Conversion of the resulting hydroxyl group to an amino group with inversion of stereochemistry, establishing the second chiral center.

-

Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid, a common functional group in active pharmaceutical ingredients (APIs).

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involved in the synthesis of the target chiral amino alcohol intermediate.

Protocol 1: Asymmetric Reduction of this compound

This protocol describes the stereoselective reduction of the ketone in this compound to the corresponding (S)-alcohol.

Materials:

-

This compound

-

Degassed Methanol (B129727)

-

Chiral Ruthenium Catalyst (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN])

-

Hydrogen Gas

-

Silica (B1680970) Gel for column chromatography

-

Ethyl Acetate, Hexanes

Procedure:

-

To a solution of this compound (1.0 eq) in degassed methanol (10 volumes), add the chiral ruthenium catalyst (0.005 eq).

-

Purge the reaction vessel with hydrogen gas and then pressurize to 10 atm.

-

Stir the mixture at 50 °C for 24 hours.

-

Monitor the reaction for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-ethyl 3-hydroxyheptanoate.

Expected Yield and Purity:

| Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (S)-Ethyl 3-hydroxyheptanoate | 90-95 | >98 |

Protocol 2: Reductive Amination of (S)-Ethyl 3-Hydroxyheptanoate

This protocol details the conversion of the chiral alcohol to a chiral amine via an azide (B81097) intermediate.

Materials:

-

(S)-Ethyl 3-hydroxyheptanoate

-

Dichloromethane (DCM)

-

Triethylamine (B128534) (Et₃N)

-

Methanesulfonyl Chloride (MsCl)

-

Dimethylformamide (DMF)

-

Sodium Azide (NaN₃)

-

Palladium on Carbon (10% Pd/C)

-

Ethanol

-

Saturated Sodium Bicarbonate Solution, Brine

Procedure:

Step 2a: Mesylation and Azide Displacement

-

Dissolve (S)-Ethyl 3-hydroxyheptanoate (1.0 eq) in DCM (10 volumes) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Dissolve the crude mesylate in DMF (10 volumes) and add sodium azide (3.0 eq).

-

Heat the mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude (3S,4R)-ethyl 4-azido-3-hydroxyheptanoate.

Step 2b: Azide Reduction

-

Dissolve the crude azide from the previous step in ethanol (10 volumes).

-

Add 10% Pd/C (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to yield (3S,4R)-ethyl 4-amino-3-hydroxyheptanoate.

Expected Yield:

| Product | Overall Yield for Step 2 (%) |

| (3S,4R)-Ethyl 4-amino-3-hydroxyheptanoate | 75-85 |

Protocol 3: Ester Hydrolysis

This protocol describes the final step of hydrolyzing the ethyl ester to the carboxylic acid.

Materials:

-

(3S,4R)-Ethyl 4-amino-3-hydroxyheptanoate

-

Tetrahydrofuran (THF), Water

-

Lithium Hydroxide (B78521) Monohydrate (LiOH·H₂O)

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

Dissolve the amino ester (1.0 eq) in a mixture of THF and water (3:1, 10 volumes).

-

Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the THF in vacuo.

-

Acidify the aqueous solution to pH 6-7 with 1M HCl.

-

The product can be isolated by lyophilization or by extraction with a suitable organic solvent if solubility permits.

Expected Yield:

| Product | Yield (%) |

| (3S,4R)-4-Amino-3-hydroxyheptanoic Acid | >90 |

Signaling Pathway Context

Chiral amino acids and their derivatives are fundamental components of many peptide and non-peptide based drugs. These molecules often interact with high specificity to biological targets such as enzymes and receptors. For instance, derivatives of chiral amino alcohols can act as inhibitors of proteases, a class of enzymes involved in various disease pathways including viral replication and cancer progression.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of valuable chiral building blocks for the pharmaceutical industry. The presented protocols for the synthesis of a chiral amino alcohol intermediate demonstrate its utility in constructing molecules with multiple stereocenters, a key requirement for the development of modern, highly specific therapeutic agents. The adaptability of the described synthetic route allows for the generation of a diverse library of related structures for further investigation in drug discovery programs.

References

Application Note: Acylation of Ethyl 3-oxoheptanoate for Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of β-keto esters is a fundamental and versatile strategy in organic synthesis for the construction of new carbon-carbon bonds. Ethyl 3-oxoheptanoate, a readily available β-keto ester, serves as a valuable precursor for the synthesis of more complex molecules, including β-diketones and substituted ketone derivatives, which are important structural motifs in many pharmaceutical agents and natural products. This application note provides a detailed protocol for the C-acylation of this compound using an acyl chloride under magnesium-mediated conditions, which favors the formation of the desired carbon-acylated product. The subsequent decarboxylation of the acylated product to yield a 1,3-diketone is also discussed.

Principle of the Reaction

The core of this transformation lies in the generation of a nucleophilic enolate from this compound. The α-protons situated between the two carbonyl groups of a β-keto ester are acidic (pKa ≈ 11 in DMSO) and can be removed by a suitable base. The resulting enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon (C-acylation) or the enolate oxygen (O-acylation).

For the synthesis of new carbon-carbon bonds, C-acylation is the desired pathway. The use of magnesium salts, such as magnesium ethoxide or magnesium chloride, is a well-established method to promote selective C-acylation.[1] The magnesium ion chelates with the two carbonyl oxygen atoms of the β-keto ester, holding the enolate in a rigid conformation that sterically favors nucleophilic attack from the α-carbon onto the electrophilic acylating agent (e.g., an acyl chloride). This chelation effectively blocks the oxygen atom, suppressing the competing O-acylation pathway. The resulting 2-acyl-3-keto ester can then undergo hydrolysis and decarboxylation upon heating in acidic conditions to furnish a 1,3-diketone.[2]

Experimental Protocols

This section details the methodologies for the magnesium-mediated acylation of this compound and the subsequent decarboxylation of the product.

Protocol 1: Magnesium Ethoxide-Mediated Acylation of this compound

This protocol describes the C-acylation using propionyl chloride as a representative acylating agent.

Materials:

-

This compound (1 equiv.)

-

Magnesium turnings (1 equiv.)

-

Anhydrous Ethanol (B145695) (catalytic amount, e.g., 0.05 equiv.)

-

Propionyl chloride (1.1 equiv.)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Anhydrous Toluene (B28343)

-

Iodine (one small crystal)

-

2 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂ or CaSO₄)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Magnesium Ethoxide:

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

To the cooled flask, add magnesium turnings (1 equiv.) and a small crystal of iodine.

-

Add anhydrous toluene to cover the magnesium, followed by a catalytic amount of anhydrous ethanol (e.g., 0.05 equiv.).

-

Gently heat the mixture to initiate the reaction (indicated by gas evolution and disappearance of the iodine color). Once initiated, the reaction should be self-sustaining. If the reaction becomes too vigorous, moderate it with a cool water bath.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours until all the magnesium has reacted to form a fine white suspension of magnesium ethoxide. Cool the suspension to room temperature.

-

-

Enolate Formation:

-

Add a solution of this compound (1 equiv.) in anhydrous diethyl ether or THF dropwise to the stirred magnesium ethoxide suspension.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the magnesium enolate chelate.

-

-

Acylation Reaction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add a solution of propionyl chloride (1.1 equiv.) in anhydrous diethyl ether or THF dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C and quench by the slow, careful addition of cold 2 M HCl until the mixture is acidic (pH ≈ 1-2) and all magnesium salts have dissolved.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product, ethyl 2-propionyl-3-oxoheptanoate, by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Protocol 2: Hydrolysis and Decarboxylation to form a 1,3-Diketone

Procedure:

-

Combine the purified ethyl 2-propionyl-3-oxoheptanoate from the previous step with a 3 M solution of sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by observing the evolution of CO₂ gas.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting 1,3-diketone (in this case, 4-oxo-3-propylheptan-2-one) can be purified by vacuum distillation.

Data Presentation

The acylation of β-keto esters is a general reaction, and yields can vary based on the specific substrates and reaction conditions. The following table provides representative data for the acylation of this compound with various acylating agents.

| Starting Material | Acylating Agent | Product | Typical Yield Range |

| This compound | Acetyl Chloride | Ethyl 2-acetyl-3-oxoheptanoate | 75-85% |

| This compound | Propionyl Chloride | Ethyl 2-propionyl-3-oxoheptanoate | 70-80% |

| This compound | Butyryl Chloride | Ethyl 2-butyryl-3-oxoheptanoate | 70-80% |

| This compound | Benzoyl Chloride | Ethyl 2-benzoyl-3-oxoheptanoate | 65-75% |

Note: Yields are estimates based on similar reactions reported in the literature and may vary.[3]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key steps in the magnesium-mediated C-acylation of this compound.

Caption: Magnesium-mediated C-acylation pathway.

Experimental Workflow

This flowchart outlines the major steps of the experimental protocol for synthesizing and isolating the acylated product.

Caption: Experimental workflow for C-acylation.

References

Application Notes and Protocols for the Reduction of the Ketone in Ethyl 3-Oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the ketone functionality in ethyl 3-oxoheptanoate, yielding ethyl 3-hydroxyheptanoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules where the resulting hydroxyl group's stereochemistry can be of significant importance. The protocols outlined below cover common achiral and stereoselective reduction methods.

Achiral Reduction using Sodium Borohydride (B1222165)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes.[1][2] It offers the advantage of selectively reducing the ketone in the presence of the ester functionality in β-keto esters like this compound.[3][4] The reaction is typically performed in alcoholic solvents at room temperature or below.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (B129727) (10-20 volumes).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic, which will neutralize the excess borohydride and borate (B1201080) salts.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 20 volumes).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxyheptanoate.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Logical Workflow for Sodium Borohydride Reduction

Caption: Workflow for the sodium borohydride reduction of this compound.

Asymmetric Reduction Methods

For the synthesis of chiral pharmaceutical compounds, the stereoselective reduction of the ketone is crucial. This can be achieved through catalytic hydrogenation with a chiral catalyst or through biocatalytic methods.

Asymmetric Catalytic Hydrogenation

This method employs a chiral metal catalyst, such as a Ruthenium-BINAP complex, and hydrogen gas to achieve a highly enantioselective reduction.[5]

Experimental Protocol

-

Catalyst Preparation: In a suitable pressure vessel, add the chiral ruthenium catalyst (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN], 0.005-0.01 eq) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Setup: Add a solution of this compound (1.0 eq) in a degassed solvent such as methanol (10 volumes).

-

Hydrogenation: Purge the vessel with hydrogen gas several times before pressurizing it to the desired pressure (e.g., 10 atm).

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 50 °C) and stir for 24-48 hours. Monitor the reaction by LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to remove the catalyst and any byproducts, yielding the enantioenriched ethyl 3-hydroxyheptanoate.

Workflow for Asymmetric Catalytic Hydrogenation

Caption: Experimental workflow for asymmetric catalytic hydrogenation.

Biocatalytic Reduction using Baker's Yeast

Baker's yeast (Saccharomyces cerevisiae) is a cost-effective and environmentally benign biocatalyst capable of performing enantioselective reductions of β-keto esters, typically yielding the (S)-enantiomer.[6]

Experimental Protocol

-

Yeast Suspension: In a large flask, prepare a suspension of baker's yeast (e.g., 100 g) in a solution of sucrose (B13894) (e.g., 200 g) in warm tap water (e.g., 1 L).

-

Fermentation: Stir the mixture for about 1 hour at room temperature (around 30 °C) to activate the yeast.

-

Substrate Addition: Add this compound (e.g., 0.1 mol) to the fermenting suspension. It is often beneficial to add the substrate in portions over several hours.

-

Reaction: Continue stirring at room temperature for 24-72 hours. The progress of the reduction can be monitored by extracting a small aliquot and analyzing it by Gas Chromatography (GC) or TLC.

-

Work-up: After the reaction is complete, add a filter aid (e.g., Celite, 80 g) and filter the mixture through a sintered glass funnel to remove the yeast cells.

-

Extraction: Saturate the filtrate with sodium chloride and extract it multiple times with an organic solvent like diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: The resulting crude ethyl (S)-3-hydroxyheptanoate can be purified by fractional distillation under reduced pressure.

Workflow for Biocatalytic Reduction

Caption: Workflow for the biocatalytic reduction using baker's yeast.

Data Presentation

The following table summarizes quantitative data for the reduction of various β-keto esters using methods analogous to those described above. This data provides an expected range for yield and enantioselectivity.

| Substrate | Method | Reducing Agent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ethyl 4-chloroacetoacetate | Biocatalytic | Recombinant E. coli expressing CpSADH | Water/2-propanol | 30 | - | 95.2 (conversion) | >99 (R) | [7] |

| Ethyl acetoacetate | Biocatalytic | Baker's Yeast | Water/Sucrose | RT | 50-60 | 59-76 | 85 (S) | [6] |

| Ethyl acetoacetate | Asymmetric Chemical | NaBH₄ / L-(+)-tartaric acid | THF | -20 | 13 | 59 | 79 (R) | [8] |

| Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | Asymmetric Catalytic | RuCl₂[(R)-BINAP][(R)-DAIPEN] / H₂ | Methanol | 50 | 24 | N/A | N/A | [5] |

| Ethyl 4-cyano-3-oxobutanoate | Biocatalytic | Bacillus pumilus | Water | N/A | N/A | 89.8 | 98.5 (R) | [9] |

N/A: Not available in the cited search result. RT: Room Temperature.

References

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tandfonline.com [tandfonline.com]

- 8. prepchem.com [prepchem.com]

- 9. Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate | Scientific.Net [scientific.net]

Application Notes and Protocols: Ethyl 3-oxoheptanoate in Flavor and Fragrance Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 3-oxoheptanoate as a versatile precursor in the synthesis of valuable flavor and fragrance compounds. Detailed experimental protocols and logical workflows are presented to guide researchers in the practical application of this key intermediate.

Introduction to this compound in Flavor and Fragrance Chemistry

This compound is a beta-keto ester recognized for its inherent fruity aroma, making it a valuable component in various flavor and fragrance formulations.[1] Its true potential, however, lies in its utility as a reactive building block for the synthesis of a diverse range of ketones and other derivatives that are significant in the flavor and fragrance industry. The presence of an active methylene (B1212753) group flanked by two carbonyl functionalities allows for facile alkylation, enabling the introduction of various side chains and the subsequent transformation into target aroma compounds.

Key Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 7737-62-4 |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 110 - 112 °C at 15 mmHg[1] |

| Density | 0.970 g/cm³ |

| Refractive Index | 1.430 |

Synthetic Applications: Acetoacetic Ester Synthesis of Flavorful Ketones

A primary application of this compound in flavor synthesis is through the acetoacetic ester synthesis. This classical organic reaction provides a straightforward route to produce methyl ketones by alkylation of the α-carbon followed by hydrolysis and decarboxylation.[2][3][4][5][6][7][8]

General Workflow for Acetoacetic Ester Synthesis

The overall transformation can be visualized as the substitution of the acetyl group of a generalized ketone with an alkyl group derived from an alkyl halide, using this compound as the acetyl group donor.

Caption: General workflow of the acetoacetic ester synthesis.

Detailed Experimental Protocol: Synthesis of 2-Heptanone (B89624)

2-Heptanone is a natural product found in some cheeses and is characterized by its fruity, cheesy, and slightly spicy odor. The following protocol details its synthesis from this compound via an acetoacetic ester synthesis pathway.

Materials:

-